Baricitinib phosphate

Description

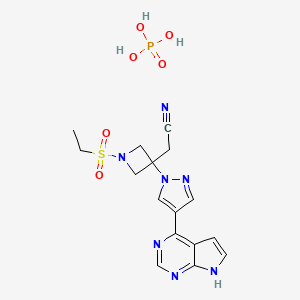

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7O2S.H3O4P/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14;1-5(2,3)4/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPOWTFFUBBKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N7O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657980 | |

| Record name | Phosphoric acid--{1-(ethanesulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187595-84-1 | |

| Record name | Baricitinib phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187595841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid--{1-(ethanesulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BARICITINIB PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIB47S8NNB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Baricitinib Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baricitinib, an oral, selective, and reversible inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2, is a prominent therapeutic agent in the management of immune-mediated disorders such as rheumatoid arthritis.[1][2] By modulating the signaling pathways of various interleukins, interferons, and growth factors, baricitinib effectively reduces the inflammatory responses associated with these conditions.[1][3] This technical guide provides a comprehensive overview of the synthesis and purification of baricitinib phosphate, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows and its mechanism of action.

Mechanism of Action: The JAK-STAT Signaling Pathway

Baricitinib exerts its therapeutic effects by inhibiting the Janus kinase (JAK) family of enzymes, which are crucial intracellular components of cytokine signaling.[1] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary target.[2] Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation of STAT proteins. These phosphorylated STATs then dimerize and translocate to the nucleus, where they regulate the transcription of genes involved in inflammation and immune responses.[4] Baricitinib's inhibition of JAK1 and JAK2 disrupts this cascade, thereby dampening the overactive immune response.[3][4]

Caption: Baricitinib inhibits JAK1 and JAK2, preventing STAT phosphorylation and subsequent gene transcription.

Synthetic Routes

Two primary synthetic routes for baricitinib have been reported, each with distinct starting materials and reaction sequences.

Route 1: Synthesis starting from 4-chloropyrrolopyrimidine

This route involves the initial protection of the amino group of 4-chloropyrrolopyrimidine, followed by a series of reactions to build the pyrazole and azetidine moieties, and finally deprotection to yield baricitinib.[5][6]

Caption: Synthesis of Baricitinib starting from 4-chloropyrrolopyrimidine.

Route 2: Synthesis starting from tert-butyl 3-oxoazetidine-1-carboxylate

This approach utilizes a Horner-Emmons reaction to introduce the acetonitrile group, followed by deprotection, sulfonamidation, and a Suzuki coupling to form the final product.[7][8]

Caption: Synthesis of Baricitinib starting from tert-butyl 3-oxoazetidine-1-carboxylate.

Quantitative Data Summary

| Step | Route 1 Yield (%) | Route 2 Yield (%) | Purity (%) | Reference(s) |

| Overall Yield | 40-55 | 49 | >99 | [6][7] |

| Horner-Emmons Reaction | - | 84 | - | [8] |

| Nucleophilic Addition | - | Quantitative | - | [9][10] |

| SEM Deprotection | - | 66 | - | [9][10] |

| Individual Step Yields (Various) | Varies | Varies | - | [9][10] |

Experimental Protocols

Synthesis of Baricitinib (Route 2)

A detailed protocol for the synthesis of deuterated baricitinib, which is analogous to the non-deuterated synthesis, has been described.[9][10]

-

N-Boc Deprotection: To a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate in anhydrous DCM, TFA is added dropwise and stirred at room temperature. The solvent is removed in vacuo to yield the deprotected intermediate.[9]

-

Sulfonamidation: The deprotected intermediate is suspended in anhydrous acetonitrile under an inert atmosphere at 0°C. DIPEA is added dropwise, followed by the dropwise addition of ethanesulfonyl chloride, maintaining a temperature below 5°C.[9]

-

Nucleophilic Addition: To a suspension of the sulfonamidated intermediate and 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine in anhydrous acetonitrile, DBU is added dropwise between 15°C and 25°C. The mixture is stirred for 16 hours.[9]

-

SEM Deprotection: To an ice-cold solution of the product from the previous step in anhydrous DCM, a solution of SnCl4 in DCM is added over 30 minutes. The reaction is stirred at 0°C and then allowed to warm to room temperature.[9]

Formation of Baricitinib Phosphate

The phosphate salt can be prepared by dissolving baricitinib base in a suitable solvent, such as a polar aprotic solvent, an alcohol, or an ester.[11] Phosphoric acid (1.1 to 2.1 mol equivalents) is then added, either neat or as a solution, at a temperature between 0°C and the reflux temperature of the solvent.[11]

Purification

Purification of Baricitinib Base

Purification of the baricitinib base is typically achieved through chromatographic methods.

-

Flash Chromatography: The crude material can be purified by flash chromatography over silica using a hexane/ethyl acetate gradient.[9]

-

Preparative HPLC: For higher purity, preparative HPLC can be employed. A C18 column is commonly used with a mobile phase consisting of a buffer (e.g., ammonium bicarbonate) and an organic solvent like acetonitrile.[2]

Purification of Baricitinib Phosphate

The final baricitinib phosphate salt is purified by recrystallization to obtain the desired crystalline form and high purity.

-

Recrystallization: Different crystalline forms of baricitinib phosphate, designated as form α and form β, have been identified and can be obtained through specific recrystallization procedures.[12] The choice of solvent system is critical in obtaining the desired polymorph.[13][14][15] Common solvents for recrystallization include alcohols, ethers, esters, ketones, and hydrocarbons.[15]

Analytical Methods for Purity Determination

The purity of baricitinib and its phosphate salt is assessed using high-performance liquid chromatography (HPLC).

-

HPLC Method: A typical HPLC method utilizes a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile.[16] Detection is commonly performed using a UV detector at a wavelength of around 306 nm.[2] The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity.[16]

This in-depth guide provides a solid foundation for researchers and professionals involved in the development and manufacturing of baricitinib phosphate. The detailed synthetic routes, purification methods, and analytical procedures, along with the visual representations, offer a comprehensive resource for understanding and implementing the synthesis of this important pharmaceutical agent.

References

- 1. researchgate.net [researchgate.net]

- 2. jchr.org [jchr.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2019114258A1 - Method for preparing baricitinib - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN105541891A - Baricitinib intermediate and preparation method thereof, and method for preparing baricitinib from intermediate - Google Patents [patents.google.com]

- 9. Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 13. CN111278828A - New crystal form of baricitinib phosphate and preparation method thereof - Google Patents [patents.google.com]

- 14. Reagents & Solvents [chem.rochester.edu]

- 15. CN105693731A - Baricitinib A crystal form and preparation method thereof - Google Patents [patents.google.com]

- 16. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide to the Chemical Structure and Properties of Baricitinib Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baricitinib, marketed under the brand name Olumiant among others, is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[][2] As a phosphate salt, baricitinib phosphate is the stable form used in pharmaceutical formulations. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental protocols related to baricitinib phosphate. The information is intended to support researchers, scientists, and professionals involved in drug development and discovery.

Chemical Structure and Identification

Baricitinib is a pyrrolopyrimidine derivative.[3] The chemical structure of the active pharmaceutical ingredient is provided below.

IUPAC Name: 2-{1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile phosphate[4]

Chemical Structure of Baricitinib (Free Base):

Table 1: Chemical Identification of Baricitinib Phosphate

| Identifier | Value | Reference |

| CAS Number | 1187595-84-1 | [4][5] |

| Molecular Formula | C₁₆H₂₀N₇O₆PS | [4][6] |

| Molecular Weight | 469.41 g/mol | [4][6] |

Physicochemical and Pharmacological Properties

Baricitinib phosphate's properties are crucial for its formulation, delivery, and therapeutic efficacy.

Table 2: Physicochemical Properties of Baricitinib and Baricitinib Phosphate

| Property | Value | Notes |

| Melting Point (Baricitinib) | 212-215°C | For the free base.[] |

| pKa (Predicted) | 11.66 ± 0.50 | - |

| Solubility (Baricitinib) | Water: 0.357 - 0.46 mg/mL | [7] |

| Ethanol: 0.40 mg/mL | [] | |

| DMSO: 74 - 165.1 mg/mL | [] | |

| Dimethylformamide (DMF): 50 mg/mL | [] | |

| Solubility (Baricitinib Phosphate) | DMSO: 94 mg/mL | [4] |

| Water: Insoluble | [4] | |

| Ethanol: Insoluble | [4] |

Pharmacological Profile

Baricitinib is a selective inhibitor of JAK1 and JAK2, which are intracellular tyrosine kinases that play a critical role in cytokine signaling.[][8] The inhibition of these kinases modulates the inflammatory and immune responses that are central to the pathophysiology of several autoimmune diseases.[8]

Table 3: In Vitro Inhibitory Activity of Baricitinib

| Target | IC₅₀ (nM) | Reference |

| JAK1 | 5.9 | [2][9] |

| JAK2 | 5.7 | [2][9] |

| TYK2 | 53 | [] |

| JAK3 | > 400 | [] |

Mechanism of Action: The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for numerous cytokines and growth factors involved in immunity, inflammation, and hematopoiesis.[8] Baricitinib exerts its therapeutic effects by inhibiting JAK1 and JAK2, thereby preventing the phosphorylation and activation of STAT proteins. This disruption of the signaling cascade leads to a reduction in the transcription of pro-inflammatory genes.

Caption: Baricitinib inhibits JAK1 and JAK2, blocking the JAK-STAT signaling pathway.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the activity of baricitinib.

Protocol 1: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay determines the inhibitory potency of baricitinib against specific JAK enzymes.

Caption: Workflow for a homogeneous time-resolved fluorescence (HTRF) kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of baricitinib phosphate in DMSO.

-

Prepare assay buffer containing a recombinant JAK enzyme (e.g., JAK1 or JAK2), a biotinylated peptide substrate, and ATP at its Kₘ concentration.

-

-

Assay Plate Preparation:

-

Dispense the baricitinib dilutions and control (DMSO vehicle) into a 384-well low-volume plate.

-

Add the assay buffer containing the enzyme, substrate, and ATP to initiate the kinase reaction.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

-

Detection:

-

Stop the reaction and initiate detection by adding HTRF detection reagents. This typically includes a europium cryptate-labeled antibody that recognizes the phosphorylated substrate and a streptavidin-conjugated fluorophore (e.g., XL665) that binds to the biotinylated substrate.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the cryptate and 665 nm for XL665).

-

The ratio of the two emission signals is proportional to the amount of phosphorylated substrate.

-

Calculate the percent inhibition for each baricitinib concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic model.

-

Protocol 2: Cellular STAT Phosphorylation Assay (Western Blotting)

This assay measures the ability of baricitinib to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Caption: Workflow for analyzing STAT phosphorylation via Western blotting.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) in appropriate media.

-

Starve the cells of growth factors to reduce basal signaling.

-

Pre-incubate the cells with various concentrations of baricitinib phosphate or vehicle control for a defined period (e.g., 1 hour).

-

Stimulate the cells with a cytokine known to activate the JAK-STAT pathway (e.g., Interleukin-6 for STAT3 phosphorylation) for a short duration (e.g., 15-30 minutes).

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard method like the bicinchoninic acid (BCA) assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to minimize non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-phospho-STAT3).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) STAT protein.

-

-

Signal Detection and Analysis:

-

Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated STAT signal to the total STAT signal to determine the extent of inhibition by baricitinib.

-

Conclusion

Baricitinib phosphate is a well-characterized small molecule inhibitor of JAK1 and JAK2 with demonstrated efficacy in the treatment of inflammatory and autoimmune diseases. Its chemical and pharmacological properties, underpinned by a clear mechanism of action, provide a solid foundation for its clinical use and for further research into its therapeutic potential. The experimental protocols detailed in this guide offer standardized methods for evaluating the activity of baricitinib and other JAK inhibitors, facilitating continued investigation in the field of signal transduction and drug discovery.

References

- 2. Baricitinib phosphate (LY3009104, INCB028050, Olumiant) | JAK1/2 inhibitor | CAS 1187595-84-1 | arthritis | COVID-19 | alopecia areata| InvivoChem [invivochem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicintermediate.com [organicintermediate.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]

Baricitinib Phosphate: A Technical Guide to its ATP-Competitive Inhibition of Janus Kinases

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of baricitinib phosphate, focusing on its ATP-competitive inhibition of Janus kinases (JAKs). The information presented herein is intended to support research, scientific understanding, and drug development efforts in the field of kinase inhibition and inflammatory disease therapeutics.

Executive Summary

Baricitinib is a potent and selective inhibitor of Janus kinases, specifically JAK1 and JAK2.[1][2] Its therapeutic efficacy in treating inflammatory conditions such as rheumatoid arthritis stems from its ability to modulate the JAK-STAT signaling pathway, a critical cascade in cytokine signaling. At the molecular level, baricitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of JAK1 and JAK2, thereby preventing the phosphorylation of STATs (Signal Transducer and Activator of Transcription) and subsequent downstream signaling. This guide details the quantitative measures of this inhibition, the experimental protocols used to determine these values, and visual representations of the key pathways and processes involved.

Quantitative Inhibition Data

The inhibitory activity of baricitinib against the JAK family of kinases is typically quantified by its half-maximal inhibitory concentration (IC50). These values represent the concentration of the drug required to inhibit 50% of the kinase activity in vitro. Baricitinib exhibits high potency against JAK1 and JAK2, with significantly less activity against JAK3 and TYK2.

| Kinase Target | IC50 (nM) | Source(s) |

| JAK1 | 5.9 | [3] |

| JAK2 | 5.7 | [3] |

| TYK2 | 53 | [3] |

| JAK3 | >400 | [1] |

Note: IC50 values can vary slightly between different assay conditions and experimental setups.

In a whole blood ex vivo assay, baricitinib demonstrated an IC50 of 90 nM for the inhibition of cytokine-induced STAT3 phosphorylation, highlighting its efficacy in a more physiologically relevant environment.[4]

Mechanism of Action: ATP-Competitive Inhibition

Baricitinib's primary mechanism of action is the competitive inhibition of ATP binding to the catalytic site of JAK1 and JAK2.[5] The catalytic function of kinases involves the transfer of a phosphate group from ATP to a substrate protein. By occupying the ATP-binding pocket, baricitinib directly prevents this phosphotransfer reaction, thereby blocking the activation of the kinase and its downstream signaling cascade.

The competitive nature of this inhibition means that baricitinib and ATP are mutually exclusive in their binding to the enzyme. An increase in the concentration of ATP would require a higher concentration of baricitinib to achieve the same level of inhibition. This relationship is a hallmark of competitive inhibitors and can be further characterized by the inhibition constant (Ki).

Signaling Pathway: The JAK-STAT Cascade

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors that are crucial in immunity and inflammation.

Caption: The JAK-STAT signaling pathway and the point of inhibition by baricitinib.

The process begins with cytokine binding to its receptor, leading to receptor dimerization and the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, JAKs phosphorylate the recruited STATs, which then dimerize and translocate to the nucleus to regulate gene transcription. Baricitinib exerts its effect by inhibiting the phosphorylation activity of JAK1 and JAK2.

Experimental Protocols

The determination of baricitinib's inhibitory activity is performed using in vitro kinase assays. Below are representative protocols for a generic kinase inhibition assay and a more specific Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

General Kinase Inhibition Assay for IC50 Determination

This protocol outlines the fundamental steps for determining the IC50 value of an inhibitor against a specific kinase.

-

Reagent Preparation:

-

Prepare a kinase buffer solution containing appropriate salts, buffering agents (e.g., Tris-HCl), and cofactors (e.g., MgCl2, DTT).

-

Reconstitute the recombinant human JAK enzyme (e.g., JAK1) in the kinase buffer to a specified concentration.

-

Prepare a stock solution of the peptide substrate (e.g., a synthetic peptide containing a tyrosine residue for phosphorylation) in the kinase buffer.

-

Prepare a stock solution of ATP at a concentration close to the Km value for the specific kinase.

-

Prepare a serial dilution of baricitinib in DMSO, and then further dilute in kinase buffer to the desired final concentrations.

-

-

Assay Procedure:

-

In a 96-well or 384-well microplate, add the kinase buffer.

-

Add the test inhibitor (baricitinib) at various concentrations to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the peptide substrate to all wells.

-

Initiate the kinase reaction by adding the JAK enzyme to all wells except the negative control.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed.

-

Stop the reaction by adding a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.

-

-

Detection and Data Analysis:

-

Detect the amount of phosphorylated substrate. This can be achieved through various methods, such as:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based Assay (e.g., Kinase-Glo®): Measuring the amount of ATP remaining in the well. Lower kinase activity (due to inhibition) results in higher ATP levels and a stronger luminescent signal.

-

Antibody-based Detection (e.g., ELISA, TR-FRET): Using an antibody that specifically recognizes the phosphorylated form of the substrate.

-

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a common and robust method for studying kinase inhibition in a high-throughput format.

-

Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by a JAK kinase. A Europium (Eu)-labeled anti-phosphotyrosine antibody serves as the donor fluorophore, and a streptavidin-linked acceptor fluorophore (e.g., XL665) binds to the biotinylated peptide. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur. Inhibition of the kinase prevents substrate phosphorylation, leading to a decrease in the FRET signal.

-

Assay Protocol:

-

Reaction Setup:

-

In a low-volume 384-well plate, dispense the test compound (baricitinib) at various concentrations.

-

Add a mixture of the JAK enzyme and the biotinylated peptide substrate.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

-

-

Detection:

-

Stop the enzymatic reaction and initiate detection by adding a solution containing the Eu-labeled anti-phosphotyrosine antibody and the streptavidin-acceptor conjugate in a buffer containing EDTA.

-

Incubate the plate for a further period (e.g., 60 minutes) to allow for the detection reagents to bind.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

-

-

Visualizations of Core Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of baricitinib's mechanism of action and the experimental workflow.

Caption: ATP-competitive inhibition of JAK by baricitinib.

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

Baricitinib phosphate's mechanism as a selective, ATP-competitive inhibitor of JAK1 and JAK2 provides a targeted approach to modulating the inflammatory response. The quantitative data and experimental methodologies outlined in this guide offer a foundational understanding for researchers and professionals in the field. The provided visualizations aim to clarify the complex signaling pathways and experimental procedures involved in the characterization of this important therapeutic agent. Further research into the precise binding kinetics and structural interactions will continue to refine our understanding and guide the development of future kinase inhibitors.

References

- 1. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

- 5. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]

Cellular pathways modulated by Baricitinib phosphate

An In-depth Technical Guide on the Cellular Pathways Modulated by Baricitinib Phosphate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Baricitinib is an orally administered, small-molecule drug that functions as a selective and reversible inhibitor of Janus kinases (JAKs).[1][2] As a member of the targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs), it has been approved for the treatment of moderately-to-severely active rheumatoid arthritis (RA), atopic dermatitis, alopecia areata, and certain hospitalized patients with COVID-19.[2][3][4] The therapeutic efficacy of Baricitinib stems from its ability to modulate the signaling of numerous cytokines and growth factors that are pivotal in the pathogenesis of immune-mediated inflammatory diseases. This guide provides a detailed examination of the cellular pathways modulated by Baricitinib, supported by quantitative data and key experimental methodologies.

Core Mechanism of Action: The JAK-STAT Signaling Pathway

The primary molecular target of Baricitinib is the Janus kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[1][5] This pathway is a critical intracellular signaling cascade that transduces signals from a wide array of extracellular cytokines, interferons, and growth factors to the nucleus, where they regulate gene expression involved in immunity, inflammation, and hematopoiesis.[1][6]

The pathway is initiated when a cytokine binds to its specific cell surface receptor, leading to the activation of receptor-associated JAKs.[1] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, JAKs phosphorylate the recruited STATs, which then dimerize, translocate to the nucleus, and bind to specific DNA sequences to modulate the transcription of target genes.[1][7]

Baricitinib exerts its therapeutic effect by competitively binding to the ATP-binding site of JAK1 and JAK2, thereby blocking their enzymatic activity.[1][8] This inhibition prevents the phosphorylation and subsequent activation of STATs, effectively disrupting the downstream signaling cascade.[7] The interruption of this pathway leads to a marked reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), IL-12, IL-23, and Interferon-gamma (IFN-γ).[1][9]

Quantitative Pharmacology: JAK Selectivity

Baricitinib exhibits selectivity for JAK1 and JAK2 over other members of the JAK family, namely JAK3 and Tyrosine Kinase 2 (TYK2). This selectivity profile is crucial to its therapeutic effect and safety.

| Target Kinase | IC₅₀ (nM) | Reference(s) |

| JAK1 | 5.9 | [2][4] |

| JAK2 | 5.7 | [2][4] |

| TYK2 | 53 | [2][4] |

| JAK3 | >400 / 560 | [2][4] |

Modulation of Immune Cell Function

By inhibiting the JAK-STAT pathway, Baricitinib broadly impacts both the innate and adaptive immune systems, altering the function and differentiation of key immune cell populations.[9][10]

T Cells

Baricitinib significantly modulates T cell activity. In vitro studies have demonstrated that it suppresses the proliferation of human CD4+ T cells.[1] Furthermore, it inhibits the differentiation of naive CD4+ T cells into pro-inflammatory Th1 and Th17 subsets, which are key drivers of autoimmune pathology.[10][11] This is achieved by blocking signaling from cytokines crucial for their differentiation, such as IL-12 (for Th1) and IL-6/IL-23 (for Th17).[10][11]

B Cells

The drug also affects B cell function by suppressing their differentiation into antibody-producing plasmablasts in response to B cell receptor (BCR) and type-I IFN stimuli.[1][10] This can lead to a reduction in autoantibody levels, a key feature in many autoimmune diseases.[1] Additionally, Baricitinib has been shown to inhibit IL-6 production by B cells.[10]

Dendritic Cells (DCs) and Monocytes

Baricitinib modulates the function of antigen-presenting cells. It has been shown to suppress the expression of co-stimulatory molecules CD80 and CD86 on monocyte-derived dendritic cells (MoDCs), which are essential for T-cell activation.[1][10][12] It also curtails the production of type-I interferons by plasmacytoid dendritic cells (pDCs).[10][12] In monocytes from RA patients, the baseline level of IFN-related gene expression and STAT1 phosphorylation may serve as an early marker for response to Baricitinib therapy.[13]

Quantitative Clinical Data

The clinical development program for Baricitinib has provided robust quantitative data on its efficacy and safety across various patient populations with rheumatoid arthritis.

Clinical Efficacy

Multiple Phase 3 trials have demonstrated the superiority of Baricitinib over placebo and, in some cases, active comparators like adalimumab. A key primary endpoint in these studies was the American College of Rheumatology 20% (ACR20) response rate at week 12, indicating a 20% improvement in disease activity.

| Clinical Trial | Patient Population | Baricitinib 4mg + DMARDs | Placebo + DMARDs | Reference(s) |

| RA-BEACON | Inadequate response to TNF inhibitors | 55% | 27% | [14][15] |

| RA-BUILD | Inadequate response to csDMARDs | 62% | 39% | [2] |

| RA-BEAM | Inadequate response to Methotrexate | 70% | 40% | [2][16] |

Safety Profile

Integrated safety analyses from clinical trials have characterized the safety profile of Baricitinib over long-term exposure.

| Adverse Event | Incidence Rate (IR) per 100 Patient-Years | Reference(s) |

| Serious Infections | 3.6 | [17] |

| Herpes Zoster | 4.4 (4mg dose) / 6.5 (Japanese cohort) | [17][18] |

| Malignancies (excl. NMSC*) | 0.8 - 1.1 | [17][18][19] |

| Major Adverse Cardiovascular Events (MACE) | 0.3 - 0.5 | [17][19] |

| Deep Vein Thrombosis (DVT) / Pulmonary Embolism (PE) | 0.5 | [18][19] |

Key Experimental Protocols

The following sections describe generalized methodologies for key experiments used to characterize the mechanism of action of JAK inhibitors like Baricitinib. These protocols are representative and may require optimization for specific experimental contexts.

Phospho-flow Cytometry for STAT Phosphorylation Analysis

This assay is critical for directly measuring the inhibitory effect of Baricitinib on the JAK-STAT pathway within specific cell populations.

Objective: To quantify the phosphorylation of STAT proteins (e.g., pSTAT1, pSTAT3) in immune cells following cytokine stimulation in the presence or absence of Baricitinib.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Pre-incubation: Resuspend PBMCs in appropriate cell culture medium and pre-incubate with varying concentrations of Baricitinib or a vehicle control for 1-2 hours at 37°C.

-

Cytokine Stimulation: Add a specific cytokine to stimulate the desired pathway (e.g., IFN-α to induce pSTAT1, IL-6 to induce pSTAT1/pSTAT3) and incubate for a short period (e.g., 15-30 minutes) at 37°C.[10]

-

Fixation: Immediately stop the stimulation by adding a fixation buffer (e.g., paraformaldehyde) to crosslink proteins and preserve the phosphorylation state.

-

Permeabilization: Permeabilize the cells using a detergent-based buffer (e.g., ice-cold methanol) to allow intracellular antibody staining.

-

Staining: Stain the cells with a cocktail of fluorescently-conjugated antibodies. This includes surface markers to identify cell populations (e.g., CD3 for T cells, CD14 for monocytes) and an intracellular antibody specific for the phosphorylated STAT protein of interest (e.g., anti-pSTAT1 Alexa Fluor 488).

-

Data Acquisition: Analyze the stained cells using a multi-color flow cytometer.

-

Data Analysis: Gate on the specific cell populations of interest and quantify the median fluorescence intensity (MFI) of the phospho-STAT signal. Calculate the percentage inhibition at each Baricitinib concentration relative to the vehicle control.

T-Cell Differentiation and Proliferation Assay

This experiment assesses the impact of Baricitinib on the functional responses of T cells.

Objective: To measure the effect of Baricitinib on the proliferation of T cells and their differentiation into Th1 and Th17 lineages.

Methodology:

-

Cell Isolation: Purify naive CD4+ T cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Culture Setup: Plate the purified T cells in culture wells pre-coated with anti-CD3 and anti-CD28 antibodies to provide primary activation signals.

-

Treatment: Add varying concentrations of Baricitinib or vehicle control to the cultures.

-

Differentiation Conditions: For Th1 differentiation, add IL-12 and an anti-IL-4 neutralizing antibody. For Th17 differentiation, add a cocktail of TGF-β, IL-6, IL-1β, and IL-23.[12]

-

Proliferation Measurement (e.g., [³H]-Thymidine Incorporation): After 3-4 days of culture, pulse the cells with [³H]-thymidine for the final 18-24 hours. Harvest the cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.[12]

-

Differentiation Analysis (Intracellular Cytokine Staining): After 5-6 days, restimulate the cells for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A).

-

Staining and Analysis: Fix, permeabilize, and stain the cells for intracellular IFN-γ (Th1 marker) and IL-17A (Th17 marker). Analyze the percentage of cytokine-producing cells by flow cytometry.[12]

Conclusion

Baricitinib phosphate is a potent immunomodulatory agent that functions primarily through the selective inhibition of JAK1 and JAK2. This mechanism disrupts the JAK-STAT signaling pathway, a central node for numerous pro-inflammatory cytokines. The downstream consequences include the suppression of key functions in multiple immune cell lineages, including T cells, B cells, and dendritic cells. This multifaceted modulation of cellular pathways translates into significant clinical efficacy in immune-mediated inflammatory diseases like rheumatoid arthritis, supported by a well-characterized safety profile. A thorough understanding of these molecular and cellular mechanisms is essential for the continued development and optimal clinical application of Baricitinib and other JAK inhibitors.

References

- 1. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. rheumatv.com [rheumatv.com]

- 4. Baricitinib - Wikipedia [en.wikipedia.org]

- 5. Baricitinib: Inhibitor of JAK-STAT Pathway - LKT Labs [lktlabs.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. qrheumatol.com [qrheumatol.com]

- 9. What diseases does Baricitinib treat? [synapse.patsnap.com]

- 10. Janus Kinase Inhibitor Baricitinib Modulates Human Innate and Adaptive Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Baricitinib Ameliorates Experimental Autoimmune Encephalomyelitis by Modulating the Janus Kinase/Signal Transducer and Activator of Transcription Signaling Pathway [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Baricitinib therapy response in rheumatoid arthritis patients associates to STAT1 phosphorylation in monocytes [frontiersin.org]

- 14. Baricitinib Effective for Treating Refractory Rheumatoid Arthritis - The Rheumatologist [the-rheumatologist.org]

- 15. Phase 3 Study Findings Demonstrate Treatment With Baricitinib Results In Significant Improvements For Patients With Rheumatoid Arthritis Who Had Inadequate Response To Biologics [clinicalleader.com]

- 16. Systematic Literature Review of Real-World Evidence on Baricitinib for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Safety profile of baricitinib for the treatment of rheumatoid arthritis over a median of 3 years of treatment: an updated integrated safety analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Safety Profile of Baricitinib in Patients with Active Rheumatoid Arthritis with over 2 Years Median Time in Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Baricitinib Phosphate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baricitinib, sold under the brand name Olumiant among others, is a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK2.[1] JAKs are intracellular enzymes crucial for the signaling of various cytokines and growth factors involved in inflammation and immune responses.[2] By inhibiting JAK1 and JAK2, Baricitinib effectively modulates the JAK-STAT signaling pathway, making it a valuable tool for in vitro studies in immunology, inflammation, and oncology research.[2][3] These application notes provide comprehensive guidelines for the use of Baricitinib phosphate in cell culture, including detailed protocols and data presentation.

Data Presentation

Table 1: Inhibitory Activity of Baricitinib

This table summarizes the half-maximal inhibitory concentrations (IC50) of Baricitinib against various kinases. This data is crucial for determining the appropriate concentration range for cell-based assays.

| Target | IC50 (nM) | Selectivity vs. JAK1/JAK2 |

| JAK1 | 5.9 | - |

| JAK2 | 5.7 | - |

| Tyrosine Kinase 2 (Tyk2) | 53 | ~10-fold |

| JAK3 | >400 | >70-fold |

Data sourced from references:[1][3][4][5]

Table 2: Effective Concentrations of Baricitinib in Cell-Based Assays

This table provides a summary of effective Baricitinib concentrations and observed effects in various cell types, offering a starting point for experimental design.

| Cell Type | Concentration Range | Treatment Duration | Key Observed Effects |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | 40 nM - 44 nM (IC50) | 10 min pre-incubation, then 48h stimulation | Inhibition of IL-6-stimulated STAT3 phosphorylation and MCP-1 production.[6][7] |

| Human Naive T-cells | 20 nM (IC50) | Not specified | Inhibition of IL-23-stimulated STAT3 phosphorylation.[4][5] |

| Human Lung Fibroblasts (HLFs) | Not specified | 10 minutes | Significant decrease in phosphorylated STAT1, STAT3, and STAT5 signaling upon IL-6 and IL-6R stimulation.[8] |

| Human Periodontal Ligament Stem Cells (PDLSCs) | Dose-dependent | Not specified | Alleviation of LPS-induced oxidative stress and inflammation; promotion of osteogenic differentiation.[9] |

| Human Monocyte-Derived Macrophages (MDM) | Not specified | Not specified | Prevention of spike S1 protein-dependent phosphorylation of STAT1 and STAT3, and induction of IP-10 and MCP-1 secretion.[2] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Not specified | Prevention of IL-6 induction.[2] |

| COVID-19 patient whole blood | 10 nM - 1000 nM | Not specified | Significant decrease in IFN-γ levels in response to spike-antigen.[10] |

| Human Fibroblasts (HGPS) | 1 µM | 9 days | Reduction of pro-inflammatory cytokine expression (IL-1α, CCL2, IL-6, CXCL8).[11] |

Experimental Protocols

Protocol 1: Preparation of Baricitinib Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of Baricitinib, which can then be diluted to the desired working concentrations.

Materials:

-

Baricitinib phosphate powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

-

Baricitinib is soluble in DMSO.[3] To prepare a 10 mM stock solution, dissolve 3.714 mg of Baricitinib (molecular weight: 371.42 g/mol ) in 1 mL of DMSO.[3][7]

-

Gently vortex or sonicate at a low frequency to ensure complete dissolution.[6]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage.[3] It is not recommended to store the DMSO stock solution at room temperature for extended periods.[6]

Protocol 2: General Cell Treatment Protocol

This protocol provides a general workflow for treating adherent or suspension cells with Baricitinib.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Baricitinib stock solution (from Protocol 1)

-

Phosphate-buffered saline (PBS) or other appropriate buffer

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Preparation of Working Solution:

-

Thaw an aliquot of the Baricitinib stock solution.

-

It is recommended to first dilute the stock solution with DMSO to an intermediate concentration before adding it to the aqueous cell culture medium to avoid precipitation.[6]

-

For example, to achieve a final concentration of 1 µM in 2 mL of medium, dilute the 10 mM stock solution to 1 mM with DMSO, and then add 2 µL of the 1 mM solution to the culture well.[6]

-

Pre-warming the stock solution and culture medium to 37°C before dilution can help prevent precipitation.[6]

-

-

Cell Treatment:

-

For studies investigating the inhibition of cytokine signaling, a pre-incubation period with Baricitinib is often necessary. A common pre-incubation time is 10 minutes to 2 hours before the addition of the stimulating cytokine (e.g., IL-6, IFN-γ).[6][7][12]

-

Add the diluted Baricitinib working solution to the cell culture medium to achieve the desired final concentration.

-

For vehicle controls, add an equivalent volume of DMSO to the culture medium.

-

-

Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Downstream Analysis: Following incubation, cells and/or supernatants can be harvested for various downstream analyses, such as:

-

Western Blotting: To analyze the phosphorylation status of JAK and STAT proteins.

-

ELISA or Multiplex Assays: To quantify the production of cytokines and chemokines in the culture supernatant.[10][12]

-

RT-qPCR: To measure changes in gene expression of target genes.[13][14][15]

-

Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To assess the effect of Baricitinib on cell growth.[7][9]

-

Visualizations

References

- 1. Baricitinib - Wikipedia [en.wikipedia.org]

- 2. The JAK1/2 Inhibitor Baricitinib Mitigates the Spike-Induced Inflammatory Response of Immune and Endothelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Baricitinib | JAK | Tocris Bioscience [tocris.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Baricitinib | INCB028050 | JAK1 and JAK2 inhibitor | TargetMol [targetmol.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Baricitinib Inhibits Proinflammatoly Cytokine Production, Proliferation and Cell Migration in Human Lung Fibroblasts - ACR Meeting Abstracts [acrabstracts.org]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. In-vitro evaluation of the immunomodulatory effects of Baricitinib: Implication for COVID-19 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Baricitinib, a JAK-STAT Inhibitor, Reduces the Cellular Toxicity of the Farnesyltransferase Inhibitor Lonafarnib in Progeria Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. clinexprheumatol.org [clinexprheumatol.org]

- 13. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 14. Baricitinib-associated changes in global gene expression during a 24-week phase II clinical systemic lupus erythematosus trial implicates a mechanism of action through multiple immune-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Baricitinib-associated changes in global gene expression during a 24-week phase II clinical systemic lupus erythematosus trial implicates a mechanism of action through multiple immune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Baricitinib Phosphate for In Vivo Rodent Studies

Introduction

Baricitinib is a potent and selective inhibitor of Janus kinase (JAK) subtypes JAK1 and JAK2, which are key enzymes in cytokine signaling pathways implicated in inflammation and immune-mediated diseases.[1][2][3] As a small molecule inhibitor, it is orally bioavailable and has been extensively studied in various rodent models of human diseases, including rheumatoid arthritis, systemic lupus erythematosus, and atopic dermatitis. These application notes provide a comprehensive overview of the use of Baricitinib phosphate for in vivo research in rodents, summarizing key pharmacokinetic data, and detailing established experimental protocols.

Mechanism of Action: JAK-STAT Pathway Inhibition

Baricitinib exerts its immunomodulatory effects by interrupting the JAK-STAT signaling pathway.[2] This pathway is crucial for transducing signals from a wide array of cytokines and growth factors that are pivotal in immune cell activation and inflammatory processes.[4] Upon cytokine binding to their receptors, associated JAKs become activated, phosphorylate each other, and then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation.[2] By selectively inhibiting JAK1 and JAK2, Baricitinib effectively blocks the phosphorylation and activation of STATs, thereby downregulating the production of pro-inflammatory cytokines such as IL-6, IL-12, IL-23, and interferons.[1][5]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Baricitinib in Rodents

This table summarizes key pharmacokinetic parameters following oral administration of Baricitinib.

| Species | Dose (mg/kg) | Cmax | Tmax (h) | Key Notes |

| Rat | 2 | 129.08 ± 91.4 ng/mL | 0.5 | Data from a single-dose study.[6] |

| Mouse | 10 | ~200 ng/mL (plasma) | - | Concentrations in the brain were ~40 ng/g.[7] |

| Mouse | 50 | ~1400 ng/mL (plasma) | - | Concentrations in the brain were ~75 ng/g, showing sublinear brain penetration.[7] |

General Notes: Baricitinib has an oral bioavailability of approximately 80% and is about 50% bound to plasma proteins.[8][9] Metabolism is primarily mediated by CYP3A4.[8]

Table 2: Dosing Regimens for Baricitinib in Rodent Models

This table provides examples of effective dosing regimens used in various disease models.

| Disease Model | Species | Strain | Dose (mg/kg) | Route & Frequency | Efficacy Outcome |

| Adjuvant-Induced Arthritis | Rat | Sprague Dawley | 1, 3, 10 | p.o., once daily | Dose-dependent decrease in p-STAT3 levels and improved gait score.[10][11] |

| Collagen Antibody-Induced Arthritis | Mouse | - | - | - | Reduced pain-like behavior and joint inflammation. |

| Systemic Lupus Erythematosus | Mouse | MRL/lpr | 10 | gavage, twice daily | Suppressed proteinuria, autoantibodies, and pro-inflammatory cytokines (IL-6, BAFF, IL-17).[12][13] |

| Atopic Dermatitis-like Disease | Mouse | - | 1 | p.o., once daily | Reduced ear swelling and dermatitis symptom scores.[14][15] |

| Carcinogenicity Study | Rat | Sprague Dawley | 1, 3, 8 (M), 3, 8, 25 (F) | gavage, daily | No compound-related neoplasms observed.[16] |

Experimental Protocols

Protocol 1: Collagen-Induced Arthritis (CIA) in Rodents

The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing pathological and immunological features with the human disease.[17][18]

Workflow for CIA Induction and Treatment

Methodology:

-

Animals: Use susceptible rodent strains such as DBA/1J mice or Lewis rats, aged 7-8 weeks.[17]

-

Reagent Preparation:

-

Dissolve bovine type II collagen in 0.01 M acetic acid to a concentration of 2 mg/mL.

-

Prepare an emulsion by mixing the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[19][20] An electric homogenizer is recommended for a stable emulsion.[17]

-

-

Primary Immunization (Day 0): Anesthetize the animal and administer an intradermal injection of the collagen/CFA emulsion (e.g., 100-200 µg of collagen) at the base of the tail.[20]

-

Booster Immunization (Day 7 or 21): Administer a second intradermal injection with collagen emulsified in either CFA or Incomplete Freund's Adjuvant (IFA).[17][20]

-

Monitoring: Begin monitoring for the onset of arthritis around day 21-28. Assess disease severity by measuring paw thickness with calipers and using a clinical scoring system (e.g., 0-4 scale per paw based on erythema and swelling).[21][22]

-

Treatment: For a therapeutic paradigm, initiate oral administration of Baricitinib (e.g., 1-10 mg/kg/day) once clinical signs of arthritis are established.[10][23]

-

Endpoint Analysis: At the end of the study, collect serum to measure levels of anti-collagen antibodies and pro-inflammatory cytokines.[17][22] Perform histopathological analysis on joints to assess inflammation, pannus formation, and cartilage/bone destruction.[23]

Protocol 2: Adjuvant-Induced Arthritis (AIA) in Rodents

The AIA model is induced by a single injection of CFA and is characterized by a rapid and robust inflammatory response. It is often used to study inflammation-mediated pain and joint mobility.[10][24]

Methodology:

-

Animals: Susceptible strains include Lewis or Sprague Dawley rats.[10][24]

-

Induction (Day 0):

-

Monitoring:

-

Treatment: Initiate daily oral dosing of Baricitinib (e.g., 1, 3, or 10 mg/kg) prior to testing.[10][11]

-

Endpoint Analysis:

-

Behavioral: Evaluate joint pain and mobility using systems like the GaitScan treadmill to generate a composite gait score.[10][11]

-

Biochemical: Harvest tissues such as dorsal root ganglia (DRG) to analyze protein levels of key signaling molecules like total and phosphorylated STAT3 via immunoblotting.[10]

-

Protocol 3: Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice

MRL/MpJ-Faslpr (MRL/lpr) mice spontaneously develop a lupus-like autoimmune disease, making them a standard model to test therapies for SLE.[25][12]

Methodology:

-

Animals: Use 8-week-old MRL/lpr mice.[13]

-

Treatment:

-

Monitoring and Endpoint Analysis (at 16 weeks of age):

-

Systemic Readouts: At termination, measure spleen and lymph node weights to assess splenomegaly and lymphadenopathy.[25][13]

-

Serology: Use ELISA to measure serum levels of autoantibodies (e.g., anti-dsDNA IgG, total IgG2a) and pro-inflammatory cytokines (e.g., IL-6, BAFF, IL-17).[12][26]

-

Renal Function: Monitor proteinuria throughout the study. At termination, perform histopathological analysis of the kidneys to assess immune complex deposition and renal inflammation.[25][13]

-

Protocol 4: Atopic Dermatitis (AD) Model in Mice

This model uses topical application of a vitamin D3 analog, MC903, to induce AD-like skin inflammation.[14]

Methodology:

-

Animals: Standard laboratory mouse strains can be used.

-

Induction and Treatment:

-

Monitoring and Endpoint Analysis:

References

- 1. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]

- 2. What is the mechanism of Baricitinib? [synapse.patsnap.com]

- 3. Baricitinib - Wikipedia [en.wikipedia.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. dermnetnz.org [dermnetnz.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. ard.bmj.com [ard.bmj.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Baricitinib Attenuates Autoimmune Phenotype and Podocyte Injury in a Murine Model of Systemic Lupus Erythematosus [frontiersin.org]

- 13. Baricitinib Attenuates Autoimmune Phenotype and Podocyte Injury in a Murine Model of Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Off-label use of Baricitinib improves moderate and severe atopic dermatitis in China through inhibiting MAPK and PI3K/Akt/mTOR pathway via targeting JAK-STAT signaling of CD4+ cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Carcinogenicity assessment of baricitinib in Tg.rasH2 mice and Sprague-Dawley (Crl:CD) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chondrex.com [chondrex.com]

- 18. criver.com [criver.com]

- 19. resources.amsbio.com [resources.amsbio.com]

- 20. Induction of collagen-induced arthritis (CIA) and treatment [bio-protocol.org]

- 21. A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model [jove.com]

- 22. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. inotiv.com [inotiv.com]

- 24. Adjuvant-Induced Arthritis Model [chondrex.com]

- 25. Baricitinib Attenuates Autoimmune Phenotype and Podocyte Injury in a Murine Model of Systemic Lupus Erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Preparing Baricitinib Phosphate Stock Solutions for Cell Culture: An Application Note and Protocol

Abstract

This document provides a detailed protocol for the preparation of baricitinib phosphate stock solutions for use in cell culture applications. Baricitinib is a potent and selective inhibitor of Janus kinase (JAK) 1 and 2, crucial components of the JAK-STAT signaling pathway that governs cellular responses to numerous cytokines and growth factors.[1][2] Proper preparation and storage of baricitinib phosphate solutions are critical for ensuring experimental reproducibility and accuracy. This guide outlines the necessary materials, step-by-step procedures for dissolution and sterilization, and recommendations for storage to maintain the compound's stability and activity.

Introduction

Baricitinib phosphate is the phosphate salt of baricitinib, a small molecule inhibitor targeting JAK1 and JAK2.[1] The JAK-STAT signaling cascade is a primary pathway for transducing extracellular signals from cytokines and growth factors into transcriptional regulation, playing a key role in inflammation, immunity, and hematopoiesis.[3][4] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. Baricitinib's inhibitory action on JAK1 and JAK2 prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby modulating the expression of inflammatory mediators.[2][5] Due to its targeted mechanism, baricitinib is widely used in biomedical research to investigate the roles of the JAK-STAT pathway in cellular processes and disease models.

Accurate and consistent results in in vitro studies heavily rely on the precise preparation of drug stock solutions. This application note provides a standardized protocol for preparing high-concentration stock solutions of baricitinib phosphate in dimethyl sulfoxide (DMSO) and their subsequent dilution for use in cell culture experiments.

Physicochemical Properties and Storage

A comprehensive understanding of the physicochemical properties of baricitinib phosphate is essential for its proper handling and storage.

| Property | Value | Reference(s) |

| Chemical Name | 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile, phosphate salt | [6] |

| Synonyms | INCB028050 phosphate, LY3009104 phosphate | [5][7] |

| CAS Number | 1187595-84-1 | [3][5] |

| Molecular Formula | C₁₆H₂₀N₇O₆PS | [5][7] |

| Molecular Weight | 469.41 g/mol | [5][7][8][9] |

| Appearance | Crystalline solid | |

| Solubility in DMSO | 94 mg/mL (approximately 200.25 mM) | [10][11][12] |

| Solubility in Water | Insoluble | [11][13] |

| Storage (Powder) | -20°C for up to 3 years | [1][12] |

| Storage (in Solvent) | -80°C for up to 1 year; -20°C for up to 1 month | [1][2][12] |

Experimental Protocol

This protocol details the steps for preparing a 10 mM stock solution of baricitinib phosphate in DMSO.

Materials

-

Baricitinib phosphate powder (CAS: 1187595-84-1)

-

Anhydrous Dimethyl Sulfoxide (DMSO), sterile (cell culture grade)

-

Sterile, amber microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Sterile, disposable serological pipettes and pipette tips

-

Vortex mixer

-

0.22 µm sterile syringe filter (PTFE or nylon membrane, DMSO-compatible)[9]

-

Sterile syringes

Stock Solution Preparation (10 mM)

-

Calculate the required mass of baricitinib phosphate.

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 469.41 g/mol = 4.6941 mg

-

-

-

Weigh the baricitinib phosphate powder.

-

Using a calibrated analytical balance, carefully weigh out the calculated amount of baricitinib phosphate powder. It is recommended to weigh a slightly larger amount (e.g., 5 mg) and adjust the volume of DMSO accordingly for better accuracy.

-

-

Dissolve the powder in DMSO.

-

Aseptically add the appropriate volume of sterile DMSO to the vial containing the baricitinib phosphate powder. For 4.6941 mg, add 1 mL of DMSO.

-

Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.[14]

-

-

Sterilization.

-

While DMSO itself is generally considered hostile to microbial growth, filter sterilization is recommended as a best practice for cell culture reagents.[13][15][16]

-

Draw the baricitinib phosphate/DMSO solution into a sterile syringe.

-

Attach a 0.22 µm sterile syringe filter to the syringe.

-

Dispense the solution through the filter into a sterile, amber microcentrifuge tube or cryovial.

-

-

Aliquoting and Storage.

Preparation of Working Solutions

-

Thaw a single aliquot of the stock solution.

-

Remove one aliquot of the 10 mM baricitinib phosphate stock solution from the -80°C freezer and thaw it at room temperature.

-

-

Dilute the stock solution in cell culture medium.

-

To prepare a working solution, dilute the 10 mM stock solution in the desired volume of pre-warmed cell culture medium to achieve the final desired concentration.

-

For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

Mix the working solution gently by pipetting up and down or by inverting the tube.

-

Note: It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells being used. Typically, a final DMSO concentration of less than 0.5% (v/v) is well-tolerated by most cell lines.

Visualization of Mechanism of Action and Workflow

The JAK-STAT Signaling Pathway and Baricitinib Inhibition

Baricitinib exerts its therapeutic effect by inhibiting the Janus kinases (JAKs), specifically JAK1 and JAK2. This inhibition disrupts the downstream signaling cascade that is activated by various cytokines and growth factors. The following diagram illustrates the canonical JAK-STAT pathway and the point of inhibition by baricitinib.

Caption: Baricitinib inhibits JAK1 and JAK2, blocking the JAK-STAT signaling pathway.

Experimental Workflow for Baricitinib Stock Solution Preparation

The following diagram outlines the logical flow of the experimental protocol for preparing a baricitinib phosphate stock solution.

Caption: Workflow for preparing a sterile baricitinib phosphate stock solution.

Conclusion

This application note provides a detailed and standardized protocol for the preparation of baricitinib phosphate stock solutions for use in cell culture. Adherence to these guidelines for dissolution, sterilization, and storage will help ensure the integrity and activity of the compound, leading to more reliable and reproducible experimental outcomes in research involving the JAK-STAT signaling pathway.

References

- 1. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. JAK-STAT Signalling Pathway | PPTX [slideshare.net]

- 5. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. What is the mechanism of Baricitinib? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Baricitinib | INCB028050 | JAK1 and JAK2 inhibitor | TargetMol [targetmol.com]

- 12. Assessing the Solubility of Baricitinib and Drug Uptake in Different Tissues Using Absorption and Fluorescence Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmtech.com [pharmtech.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. Reddit - The heart of the internet [reddit.com]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for Baricitinib Phosphate Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baricitinib, a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK2, is an orally bioavailable therapeutic agent approved for several inflammatory and autoimmune diseases.[1][2] The JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a critical regulator of cytokine signaling, playing a pivotal role in immune responses and inflammation.[3][4] By inhibiting JAK1 and JAK2, baricitinib effectively modulates the signaling of numerous pro-inflammatory cytokines, including interleukin-6 (IL-6) and IL-23, making it a valuable tool for preclinical research in various animal models of disease.[4][5] These application notes provide detailed protocols and summarized data for the administration of baricitinib in common animal models of systemic lupus erythematosus, rheumatoid arthritis, and hemorrhagic shock, among others.

Mechanism of Action: Inhibition of the JAK/STAT Pathway

Cytokines and growth factors binding to their specific receptors on the cell surface trigger the activation of associated JAKs.[5] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, leading to their dimerization, translocation to the nucleus, and initiation of target gene transcription, which drives inflammatory processes.[3][4] Baricitinib exerts its therapeutic effect by binding to the ATP-binding pocket of JAK1 and JAK2, preventing the phosphorylation and activation of STATs, thereby interrupting this signaling cascade.[2][5]

Experimental Protocols

Protocol 1: Murine Model of Systemic Lupus Erythematosus (SLE)

This protocol describes the use of baricitinib in the MRL/Mp-Faslpr (MRL/lpr) mouse model, which spontaneously develops a lupus-like autoimmune disease.[6][7]

-

Objective: To evaluate the efficacy of baricitinib in suppressing autoimmune phenotypes, particularly renal inflammation, in a lupus-prone mouse model.[6][8]

-

Animal Model: 8-week-old female MRL/lpr mice.[6]

-

Materials:

-

Procedure:

-

Acclimatize 8-week-old MRL/lpr mice for one week prior to the start of the experiment.

-

Randomly assign mice (n=8 per group) to a vehicle control group or a baricitinib treatment group.[6][9]

-

Prepare the baricitinib dosing solution by suspending the powder in 0.5% methyl cellulose.

-

Administer baricitinib at a dose of 10 mg/kg or an equivalent volume of vehicle via oral gavage.[7][9]

-

Dosing should be performed twice daily for a total of 8 weeks .[7][9]

-

Monitor body weight and general health status weekly.

-

At 16 weeks of age, euthanize the mice for endpoint analysis.[6][9]

-

Collect blood for serological analysis (e.g., autoantibodies, cytokines) and tissues (spleen, lymph nodes, kidneys) for flow cytometry and histopathology.[6][7]

-

Protocol 2: Rat Model of Hemorrhagic Shock (HS)

This protocol outlines the use of baricitinib to study its protective effects against multiple organ dysfunction following trauma and hemorrhage.

-

Objective: To determine if baricitinib administration attenuates HS-associated organ injury by inhibiting the JAK/STAT pathway.[3]

-

Animal Model: Male Wistar rats.

-

Procedure:

-

Induce hemorrhagic shock in anesthetized rats through controlled blood withdrawal to achieve a target mean arterial pressure.

-

Following the shock period, resuscitate the animals with lactated Ringer's solution.

-

Administer baricitinib or vehicle intravenously or intraperitoneally post-resuscitation. (Note: The specific dose and timing should be optimized based on preliminary studies, as literature varies).

-

Monitor physiological parameters throughout the experiment.

-

At the study endpoint (e.g., 2-4 hours post-resuscitation), collect blood and tissue samples (liver, kidney) for analysis.[3]

-

Analyze plasma for markers of organ damage (e.g., ALT, creatinine) and tissues for activation of the JAK/STAT pathway (e.g., Western blot for p-JAK2 and p-STAT3).[3]

-

Protocol 3: Pharmacokinetic (PK) Analysis in Rats

This protocol provides a method for determining the plasma concentration profile of baricitinib following oral administration.

-

Objective: To quantify the pharmacokinetic parameters of baricitinib in rats.

-

Procedure:

-

Fast rats overnight prior to dosing but allow free access to water.

-

Administer a single dose of 10 mg/kg baricitinib by oral gavage at a volume of 10 mL/kg.[10][11]

-

Collect blood samples (approx. 0.2 mL) into EDTA-containing tubes at specified time points. A sparse sampling design can be used:

-

Immediately after collection, centrifuge the blood samples to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

Quantify baricitinib concentrations in plasma using a validated LC/MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[10][11]

-

References

- 1. Baricitinib phosphate (LY3009104, INCB028050, Olumiant) | JAK1/2 inhibitor | CAS 1187595-84-1 | arthritis | COVID-19 | alopecia areata| InvivoChem [invivochem.com]

- 2. qrheumatol.com [qrheumatol.com]

- 3. Inhibition of the JAK/STAT Pathway With Baricitinib Reduces the Multiple Organ Dysfunction Caused by Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Baricitinib Ameliorates Experimental Autoimmune Encephalomyelitis by Modulating the Janus Kinase/Signal Transducer and Activator of Transcription Signaling Pathway [frontiersin.org]

- 5. Baricitinib in rheumatoid arthritis: evidence-to-date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Baricitinib Attenuates Autoimmune Phenotype and Podocyte Injury in a Murine Model of Systemic Lupus Erythematosus [frontiersin.org]

- 7. Baricitinib Attenuates Autoimmune Phenotype and Podocyte Injury in a Murine Model of Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Baricitinib Attenuates Autoimmune Phenotype and Podocyte Injury in a Murine Model of Systemic Lupus Erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Baricitinib phosphate|JAK 1 inhibitor|COVID-19|SARS-COV-2 [dcchemicals.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

Troubleshooting & Optimization

Baricitinib phosphate off-target effects and kinase profiling

Welcome to the technical support center for researchers, scientists, and drug development professionals working with baricitinib phosphate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this JAK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets and kinase selectivity profile of baricitinib?

Baricitinib is a selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1][2][3] It demonstrates significantly less activity against JAK3 and Tyrosine Kinase 2 (TYK2).[2] This selectivity is attributed to its binding mechanism at the ATP-binding site of the kinases. The inhibitory concentrations (IC50) highlight this selectivity.

Data Presentation: Kinase Inhibition Profile of Baricitinib

| Kinase | IC50 (nM) | Selectivity vs. JAK1/2 |

| JAK1 | 5.9 | - |

| JAK2 | 5.7 | - |

| TYK2 | 53 | ~9-fold |

| JAK3 | >400 | >68-fold |

Data compiled from multiple sources.

Q2: What are the known off-target effects of baricitinib?

Beyond the JAK family, baricitinib has been shown to interact with other kinases, which may contribute to both therapeutic and adverse effects. Some identified off-targets include Numb-associated kinases (NAKs) such as AAK1, BIKE, and GAK, which are involved in viral entry.[4][5] Additionally, machine learning models and subsequent in vitro validation have identified other potential off-targets like phosphodiesterase 10A (PDE10A), casein kinase 2 subunit alpha 2 (CK2-α2), and dual leucine zipper kinase (MAP3K12).[6][7]

Data Presentation: Identified Off-Targets of Baricitinib

| Off-Target Kinase | Reported Effect/Interaction |

| AAK1, BIKE, GAK | Inhibition may reduce viral propagation.[4][5] |

| PDE10A | Potential for attenuation of pulmonary vascular remodeling.[6][7] |

| CK2-α2, MAP3K12 | Inhibition confirmed in vitro, relevance to specific pathologies under investigation. |

Troubleshooting Guides

In Vitro Kinase Assays

Problem: High variability or poor reproducibility in IC50 determination for baricitinib.

Possible Causes & Solutions:

-

Compound Solubility: Baricitinib has poor aqueous solubility.[7][8][9][10]

-